Copper chromate

Description

Properties

IUPAC Name |

copper;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Cu.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGQHOJABIQOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrCuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893937 | |

| Record name | Copper chromate(VI) (CuCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Reddish-brown solid; Practically insoluble in water; [Merck Index] Brown crystalline powder; [MSDSonline] | |

| Record name | Chromic acid (H2CrO4), copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupric chromate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13548-42-0 | |

| Record name | Cupric chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper chromate(VI) (CuCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G552ZJ16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Copper Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper chromate (B82759) (CuCrO₄) is an inorganic compound with distinct chemical characteristics that differentiate it from the more commonly studied copper chromite catalyst. This technical guide provides a comprehensive overview of the chemical properties of copper chromate, including its molecular structure, solubility, thermal stability, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside quantitative data organized for clarity and comparative purposes. Spectroscopic and thermal analysis data are included to facilitate its identification and characterization in a laboratory setting.

Introduction

This compound, a reddish-brown crystalline solid, is a compound of copper in the +2 oxidation state and the chromate anion. While often confused with copper chromite (CuCr₂O₄ or Cu₂Cr₂O₅), a widely used hydrogenation catalyst, this compound possesses its own unique set of chemical properties. An understanding of these properties is crucial for its application in various fields, including as a fungicide, a mordant in dyeing processes, and a wood preservative. This guide aims to provide a detailed technical resource for professionals working with or researching this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CuCrO₄ | [1] |

| Molecular Weight | 179.54 g/mol | [1] |

| Appearance | Reddish-brown crystalline solid | [2] |

| CAS Number | 13548-42-0 | [1] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Other Solvents | Soluble in acids | [2] |

| Thermal Decomposition | Decomposes to copper(II) chromite (CuCr₂O₄) above 400°C | [2] |

Note: Basic copper chromates also exist with varying ratios of CuCrO₄ to Cu(OH)₂.[2]

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. Below are two detailed experimental protocols.

Protocol 1: From Copper(II) Carbonate and Chromic Acid

This method involves the reaction of a copper salt with a source of chromate ions.

Workflow Diagram:

Caption: Synthesis of this compound from Copper(II) Carbonate.

Methodology:

-

In a fume hood, prepare an aqueous solution of sodium chromate (Na₂CrO₄) and chromium(VI) oxide (CrO₃).

-

Slowly add solid copper(II) carbonate (CuCO₃) to the chromate solution while stirring continuously.

-

Continue stirring the mixture at room temperature for a sufficient period to ensure complete reaction and precipitation of this compound.

-

Collect the reddish-brown precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the resulting this compound powder in an oven at a temperature below its decomposition point (e.g., 110°C).[2]

Protocol 2: Homogeneous Precipitation

This method yields uniform, spherical particles of hydrated this compound, which can then be calcined.[3]

Workflow Diagram:

Caption: Synthesis of this compound via Homogeneous Precipitation.

Methodology:

-

Prepare aqueous solutions of copper nitrate (Cu(NO₃)₂) and ammonium dichromate ((NH₄)₂Cr₂O₇) with a molar ratio of [Cu(NO₃)₂]/[(NH₄)₂Cr₂O₇] = 2.[3]

-

Add urea to the solution. The concentration of urea can be varied between 0.1 and 1.25 mol·dm⁻³.[3]

-

Age the solution at 78°C for several hours to facilitate the homogeneous precipitation of spherical, thorny particles of hydrated this compound.[3]

-

Collect the precipitate by filtration, wash with deionized water, and dry.

-

Calcine the dried hydrated this compound particles at 400°C to obtain anhydrous this compound (CuCrO₄). The morphology of the particles is retained during calcination.[3]

Solubility

This compound is generally insoluble in water. However, it is soluble in acidic solutions. The dissolution process in acids involves the reaction of the chromate ion with protons, which shifts the equilibrium towards the formation of soluble copper salts.

Qualitative Solubility

-

Water: Insoluble

-

Acids (e.g., Nitric Acid, Sulfuric Acid): Soluble[2]

Experimental Protocol for Determining Solubility in Acid

Methodology:

-

Prepare a standard stock solution of copper(II) ions of a known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or UV-Vis spectrophotometry.

-

Add an excess amount of this compound to a known volume of the desired acid solution (e.g., 1 M nitric acid) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the saturated solution to remove the undissolved solid.

-

Dilute a known aliquot of the filtrate to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted filtrate using the chosen analytical method to determine the concentration of copper(II) ions.

-

From the concentration of copper(II) ions, calculate the solubility of this compound in the acid solution.

Thermal Decomposition

This compound is thermally unstable at elevated temperatures. Its decomposition is a key reaction, leading to the formation of the catalytically active copper chromite.

Decomposition Pathway

The primary decomposition reaction for this compound is:

2CuCrO₄(s) → Cu₂Cr₂O₄(s) + O₂(g)

This decomposition generally occurs at temperatures above 400°C.[2] The resulting product, copper(II) chromite, is a grayish-black solid.[2] Basic copper chromates exhibit an initial weight loss at a lower temperature, around 260°C, corresponding to the loss of water molecules.[2]

Logical Relationship Diagram:

Caption: Thermal Decomposition of this compound.

Experimental Protocol for Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of this compound.

Methodology:

-

Calibrate the TGA/DTA instrument using appropriate standards.

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into the sample pan.[4]

-

Place an inert reference material (e.g., alumina) in the reference pan for DTA.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).[4]

-

Record the weight loss as a function of temperature (TGA curve) and the temperature difference between the sample and the reference (DTA curve).

-

Analyze the resulting thermograms to determine the onset and completion temperatures of decomposition, the percentage weight loss, and whether the process is endothermic or exothermic.

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and structural characterization of this compound.

X-ray Diffraction (XRD)

Experimental Protocol for XRD Analysis:

-

Finely grind the this compound sample to a homogeneous powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Record the diffraction pattern over a relevant range of 2θ angles using a specific X-ray source (e.g., Cu Kα radiation).

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to known standards or by performing crystal structure refinement.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chromate anion and its coordination to the copper ion.

Experimental Protocol for FTIR Analysis:

-

Prepare a sample for analysis, typically by mixing a small amount of the this compound powder with potassium bromide (KBr) and pressing it into a pellet, or by preparing a Nujol mull.

-

Place the sample in the FTIR spectrometer.

-

Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analyze the spectrum to identify characteristic absorption bands. The strong vibrational modes of the tetrahedral chromate ion (CrO₄²⁻) are expected to be prominent.

Reactivity

This compound is a relatively stable compound under normal conditions but can undergo reactions, particularly redox reactions, under specific conditions. Its solubility in acids is a key aspect of its chemical reactivity. Further research into its reactions with various reducing and oxidizing agents would provide a more complete understanding of its chemical behavior.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound (CuCrO₄), with a focus on providing actionable information for researchers and scientists. The included tables of properties, detailed experimental protocols for synthesis and analysis, and visualizations of key processes are intended to serve as a valuable resource for laboratory work involving this compound. A clear distinction from the more commonly referenced copper chromite has been maintained to avoid confusion and ensure the accurate application of this information. Further research is warranted to obtain more precise quantitative data, particularly regarding its solubility in various media and a more detailed elucidation of its crystal structure and spectroscopic characteristics.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Copper Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper chromate (B82759) (CuCrO₄), a compound of interest for its catalytic and fungicidal properties. A thorough understanding of its atomic arrangement is crucial for elucidating its mechanism of action and for the rational design of new materials and therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for its characterization, and visualizes associated scientific workflows and mechanisms.

Crystal Structure of Copper(II) Chromate

The definitive crystal structure of copper(II) chromate was refined by Seferiadis and Oswald in 1987 using single-crystal X-ray diffraction. Their work provides the most accurate and detailed description of the atomic arrangement of this compound to date.

Copper chromate crystallizes in the orthorhombic system, belonging to the Cmcm space group. The structure is characterized by chains of edge-sharing, tetragonally distorted CuO₆ octahedra. These chains are interconnected by slightly irregular CrO₄ tetrahedra, which share oxygen atoms with the copper-oxygen octahedra.[1]

The coordination environment of the copper atom is a tetragonally distorted octahedron, with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. The chromium atom is tetrahedrally coordinated to four oxygen atoms.

Crystallographic Data

The following tables summarize the key crystallographic data for this compound as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for this compound (CuCrO₄)

| Parameter | Value |

| Formula | CuCrO₄ |

| Molecular Weight | 179.54 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| Unit Cell Dimensions | a = 5.433(1) Å, b = 8.968(3) Å, c = 5.890(3) Å |

| Unit Cell Volume | 287.0(2) ų |

| Z (Formula units/cell) | 4 |

| Density (calculated) | 4.155 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| R-factor | 0.039 |

| Weighted R-factor | 0.050 |

Data sourced from Seferiadis and Oswald (1987).

Table 2: Selected Bond Distances and Angles in this compound (CuCrO₄)

| Bond | Distance (Å) | Angle | Angle (°) |

| Cu-O(1) (axial) | 2.400(3) | O(1)-Cu-O(2) | 90.0 |

| Cu-O(2) (equatorial) | 1.965(2) | O(2)-Cu-O(2') | 92.8(1) |

| Cr-O(1) | 1.711(3) | O(1)-Cr-O(2) | 109.8(1) |

| Cr-O(2) | 1.642(2) | O(2)-Cr-O(2') | 108.8(1) |

Data sourced from Seferiadis and Oswald (1987).

Experimental Protocols

This section details the methodologies for the synthesis of this compound single crystals and their subsequent analysis by X-ray diffraction, based on established procedures.

Synthesis of this compound Single Crystals

High-quality single crystals of this compound suitable for X-ray diffraction can be prepared by a hydrothermal method.

Materials:

-

Copper(II) oxide (CuO)

-

Chromium(VI) oxide (CrO₃)

-

Distilled water

Procedure:

-

A stoichiometric mixture of copper(II) oxide and chromium(VI) oxide is prepared.

-

The mixture is placed in a sealed gold or platinum tube with a small amount of distilled water.

-

The tube is then placed in a high-pressure autoclave.

-

The autoclave is heated to a temperature of 600 °C and maintained at a pressure of 3 kbar for a period of 24-48 hours.

-

The autoclave is then cooled slowly to room temperature at a rate of 5 °C/hour to allow for the formation of well-defined single crystals.

-

The resulting crystals are washed with distilled water and dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Four-circle single-crystal X-ray diffractometer

-

Graphite-monochromated Mo Kα radiation source

-

Scintillation counter or area detector

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a glass fiber.

-

Data Collection: The crystal is placed on the goniometer head of the diffractometer. The unit cell parameters are determined and a full sphere of diffraction data is collected at room temperature.

-

Data Reduction: The collected intensity data are corrected for Lorentz and polarization effects. An absorption correction may also be applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All atoms are refined anisotropically. The final model is validated by examining the residual electron density map.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and mechanisms related to the study and application of this compound.

Workflow for Crystal Structure Elucidation

This diagram outlines the logical steps involved in determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction.

Catalytic Oxidation of Alcohols

This compound can act as a catalyst in the oxidation of alcohols. The following diagram illustrates a plausible catalytic cycle.

Fungicidal Mode of Action

Copper-based compounds, including this compound, exhibit broad-spectrum fungicidal activity. This diagram outlines the general mechanism of action of copper ions on fungal cells.[2][3][4]

References

A Technical Guide to the Synthesis of Copper Chromate and its Conversion to Copper Chromite Catalyst from Copper(II) Sulfate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of copper chromate (B82759), and its subsequent thermal conversion to copper chromite, a versatile and widely used catalyst, starting from copper(II) sulfate (B86663). Copper chromite catalysts are instrumental in various organic syntheses, including hydrogenation and dehydrogenation reactions, which are fundamental in the pharmaceutical and chemical industries.[1][2] This document details the underlying chemical principles, presents detailed experimental protocols, and summarizes critical reaction parameters. The synthesis primarily involves the precipitation of a copper ammonium (B1175870) chromate precursor from an aqueous solution of copper(II) sulfate and a chromate source, followed by controlled thermal decomposition (calcination) to yield the final copper chromite catalyst.[3][4]

Chemical Principles

The synthesis of copper chromite from copper(II) sulfate is typically a multi-step process. The core of the synthesis is a precipitation reaction followed by thermal decomposition.

-

Formation of Chromate Solution : The process often starts with an ammonium dichromate solution, which is basified with aqueous ammonia (B1221849). This converts the orange dichromate ions (Cr₂O₇²⁻) into yellow chromate ions (CrO₄²⁻).

-

Precipitation of Precursor : This chromate solution is then added to an aqueous solution of copper(II) sulfate. This results in the precipitation of a brick-red to brown intermediate, typically copper ammonium chromate.[5][6] The reaction is a double displacement.

-

Thermal Decomposition (Calcination) : The isolated and dried copper ammonium chromate precursor is then heated to high temperatures (calcined). This decomposition process removes ammonia and water, yielding a fine black powder, which is the copper chromite catalyst.[3] The final product is often a mixture of copper(II) oxide (CuO) and copper chromite (CuCr₂O₄), a composition known for its high catalytic activity.[7]

The overall chemical transformation can be summarized as follows: CuSO₄(aq) + (NH₄)₂Cr₂O₇(aq) + 2NH₃(aq) + H₂O(l) → 2Cu(NH₄)OHCrO₄(s) + (NH₄)₂SO₄(aq) (Precipitation) 2Cu(NH₄)OHCrO₄(s) → CuCr₂O₄(s) + CuO(s) + 2NH₃(g) + 2H₂O(g) (Calcination)

Experimental Protocols

The following section outlines a detailed methodology for the synthesis, derived from established procedures.[5]

3.1 Materials and Reagents

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Ammonium Dichromate ((NH₄)₂Cr₂O₇)

-

Aqueous Ammonia (NH₃, 10%)

-

Acetic Acid (CH₃COOH, 10%)

-

Distilled Water

3.2 Synthesis of Copper Ammonium Chromate Precursor

-

Prepare Reactant Solutions :

-

In a 250 mL beaker, dissolve 25.0 g of copper(II) sulfate pentahydrate in 60 mL of hot distilled water.

-

In a separate 100 mL beaker, dissolve 12.6 g of ammonium dichromate in 33 mL of distilled water.

-

-

Form Ammonium Chromate : Slowly add 42 mL of 10% aqueous ammonia to the ammonium dichromate solution while stirring. The solution's color will change from orange to yellow, indicating the conversion of dichromate to chromate.

-

Precipitation : With rapid stirring, slowly add the ammonium chromate solution to the copper(II) sulfate solution. An exothermic reaction will occur, and a brick-red precipitate of copper ammonium chromate will form immediately.[5]

-

Complete Reaction : Continue stirring the mixture for approximately 5-10 minutes to ensure the reaction is complete.

-

Filtration and Washing : Filter the precipitate using vacuum filtration. Wash the solid with distilled water to remove soluble byproducts.

3.3 Thermal Decomposition to Copper Chromite

-

Drying the Precursor : Transfer the filtered copper ammonium chromate paste to an evaporating dish and dry it thoroughly in an oven at 75-80°C for 12 hours or until it can be easily crushed into a fine powder.[8]

-

Calcination : Place the dried, powdered precursor into a ceramic crucible. Heat the crucible gently at first, then increase the temperature to approximately 400-450°C in a muffle furnace or over a free flame.[5][8] Maintain this temperature for about 30-60 minutes. The powder will decompose, releasing gases, and its color will turn from reddish-brown to black.[3]

-

Purification : After cooling, transfer the crude black powder to a beaker. Add 130 mL of 10% acetic acid and stir for 10 minutes. This step removes any copper oxide byproduct.[5][7]

-

Final Isolation : Decant the acetic acid solution. Wash the remaining black powder several times with distilled water, followed by filtration. Dry the final product, pure copper chromite catalyst, in an oven.

Data Presentation: Reaction Parameters

The conditions for synthesis can be varied to alter the properties of the final catalyst. The table below summarizes typical parameters found in the literature.

| Parameter | Value / Range | Source(s) |

| Precipitation Temperature | 70-80°C | [8] |

| Precipitation pH | ~6.4 | [9] |

| Calcination Temperature | 350 - 450°C | [3][8] |

| Calcination Time | 30 - 60 minutes | [8][10] |

| Cu:Cr Molar Ratio | 0.8:1 to 2.5:1 | [9] |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Experimental workflow for copper chromite synthesis.

Caption: Chemical pathway from reactants to final products.

Applications in Research and Drug Development

While copper chromate itself has applications as a fungicide and mordant, its derivative, copper chromite, is of significant interest to the pharmaceutical industry.[11]

-

Catalysis in Organic Synthesis : Copper chromite is a highly effective catalyst for hydrogenation and dehydrogenation reactions.[1] These reactions are critical for synthesizing pharmaceutical intermediates, such as converting nitro compounds to amines or esters to alcohols.[2] Its high selectivity allows for the hydrogenation of specific functional groups without affecting other parts of a complex molecule, a crucial feature in multi-step drug synthesis.[1]

-

Potential of Copper Compounds in Medicine : Copper compounds are being extensively researched for various biomedical applications. They exhibit a wide range of biological activities, including anti-inflammatory, anti-proliferative, and biocidal properties.[12][13] The ability to form stable complexes makes copper an attractive element for designing targeted therapeutic agents.[14] Research into copper-based drugs is a growing field, and catalysts like copper chromite that facilitate their synthesis are therefore of high importance.

Safety Considerations

-

Chromium(VI) Toxicity : Dichromates and chromates are hexavalent chromium compounds, which are known carcinogens and are highly toxic. Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood.

-

Ammonia : Aqueous ammonia is corrosive and has a pungent odor. Work in a well-ventilated area.

-

Thermal Decomposition : The calcination step releases ammonia gas. This procedure must be performed in a well-ventilated muffle furnace or under a fume hood.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Copper chromite - Sciencemadness Wiki [sciencemadness.org]

- 4. chemijournal.com [chemijournal.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Copper chromite - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3935128A - Copper chromite catalyst and the process for producing it - Google Patents [patents.google.com]

- 10. US3767595A - Process for producing copper chromite catalysts - Google Patents [patents.google.com]

- 11. Copper(II) Chromate [studfile.net]

- 12. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of copper based drugs, radiopharmaceuticals and medical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Decomposition of Copper(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) chromate (B82759) (CuCrO₄), a process of significant interest in catalysis and materials science. The information presented herein is curated from scientific literature to support research and development activities. This document details the decomposition pathway, quantitative analysis of thermal events, and the experimental protocols utilized for its characterization.

Executive Summary

The thermal decomposition of copper(II) chromate is a multi-step process that primarily yields copper chromite (CuCr₂O₄), a valuable catalytic material. The decomposition pathway involves the reduction of Cr(VI) to Cr(III) and a corresponding change in the copper oxidation state, accompanied by the release of oxygen. This transformation is characterized by distinct thermal events, which can be quantitatively analyzed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The structural changes of the solid phases are typically monitored by X-ray Diffraction (XRD), while the gaseous byproducts are identified using Mass Spectrometry (MS). Understanding the kinetics and mechanism of this decomposition is crucial for the controlled synthesis of copper chromite catalysts with desired properties.

Thermal Decomposition Pathway

The thermal decomposition of copper(II) chromate (CuCrO₄) is not a simple, one-step process. It involves a series of chemical transformations, the nature of which can be influenced by the surrounding atmosphere (e.g., air or inert gas). The generally accepted primary decomposition reaction involves the conversion of copper(II) chromate to copper chromite (CuCr₂O₄) with the release of oxygen.

A key study on this process was conducted by Horváth and Hanic, who investigated the decomposition using isothermal thermogravimetry and high-temperature X-ray diffraction.[1] Their findings, supported by other research, indicate a decomposition that can be broadly represented by the following reaction:

2CuCrO₄(s) → CuCr₂O₄(s) + CuO(s) + ½O₂(g)

This overall reaction can be broken down into intermediate steps, which are elucidated by thermal analysis techniques. The decomposition is understood to proceed through at least two distinct stages.

The following diagram illustrates the proposed logical flow of the thermal decomposition process.

Caption: Proposed thermal decomposition pathway of Copper(II) Chromate.

Quantitative Thermal Analysis Data

The thermal decomposition of copper(II) chromate has been quantified using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Copper(II) Chromate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction |

| Stage 1 | ~400 - 550 | Not explicitly stated in snippets | Initial decomposition and oxygen release |

| Stage 2 | > 550 | Not explicitly stated in snippets | Formation of final solid products |

Note: Specific mass loss percentages for each stage are not available in the provided search results but are a key parameter in TGA studies.

Table 2: Kinetic Parameters for the Thermal Decomposition of Copper(II) Chromate

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Atmosphere | Reference |

| Avrami-Erofeev (n=2) | 248 ± 8 | Air | [1] |

| Avrami-Erofeev (n=2) | 229 ± 8 | Nitrogen | [1] |

| First-order | 262 ± 4 | Not specified | [1] |

Experimental Protocols

The characterization of the thermal decomposition of copper(II) chromate relies on a suite of analytical techniques. The general methodologies are described below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of copper(II) chromate.

General Procedure:

-

A small, precisely weighed sample of copper(II) chromate (typically 5-10 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1000 °C).

-

A continuous flow of an inert (e.g., nitrogen) or reactive (e.g., air) gas is maintained over the sample at a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition stages and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of copper(II) chromate, identifying endothermic and exothermic events.

General Procedure:

-

A small, weighed sample of copper(II) chromate is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) shows endothermic or exothermic peaks corresponding to thermal events such as phase transitions or decomposition.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid material before, during, and after thermal decomposition.

General Procedure:

-

A powdered sample of the material is prepared.

-

For in-situ analysis, the sample is placed in a high-temperature XRD chamber. For ex-situ analysis, samples are heated to specific temperatures in a furnace, quenched, and then analyzed at room temperature.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern (intensity vs. 2θ angle) is recorded.

-

The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

General Procedure:

-

A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio (m/z).

-

The ion current for specific m/z values is monitored as a function of temperature, allowing for the identification of the evolved gases and their correlation with specific mass loss events in the TGA.

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of copper(II) chromate thermal decomposition.

Caption: Experimental workflow for analyzing copper chromate decomposition.

Conclusion

The thermal decomposition of copper(II) chromate is a complex process that is fundamental to the synthesis of copper chromite catalysts. Through the application of advanced thermal analysis and structural characterization techniques, a detailed understanding of the decomposition pathway, kinetics, and reaction products can be achieved. This guide provides a foundational overview for researchers and professionals working with this and related materials, highlighting the key experimental methodologies and the nature of the data that can be obtained. Further detailed investigation, particularly focusing on in-situ and coupled techniques, will continue to refine our understanding of this important solid-state reaction.

References

An In-depth Technical Guide to Copper Chromate (CAS No. 13548-42-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of copper chromate (B82759) (CAS No. 13548-42-0), a reddish-brown crystalline solid with notable applications and significant toxicological properties. This document consolidates key physicochemical data, details experimental protocols for its synthesis and related compounds, and explores its primary uses, particularly in wood preservation. A significant focus is placed on its toxicological profile, including its classification as a carcinogen and skin sensitizer. While specific signaling pathways for copper chromate are not extensively documented, this guide infers potential mechanisms based on the known cellular effects of its constituent ions, copper and chromium, supported by visual diagrams of these pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

This compound is an inorganic compound with the chemical formula CuCrO₄. It is generally encountered as a neutral, reddish-brown crystalline solid. It is also known to form basic chromates with varying compositions and colors.[1][2][3]

| Property | Value | Reference |

| CAS Number | 13548-42-0 | [4][5] |

| Molecular Formula | CuCrO₄ | [4] |

| Molecular Weight | 179.54 g/mol | [4] |

| Appearance | Reddish-brown crystalline solid | [2][6] |

| Density | 4.77 g/mL at 25 °C | [7] |

| Melting Point | Decomposes above 400 °C | [2][3][6] |

| Solubility in Water | 0.0020 mol/L at 25 °C (practically insoluble) | |

| Solubility in Other Solvents | Soluble in acids | [2][3][6] |

Synthesis and Experimental Protocols

While detailed, standalone protocols for the synthesis of pure this compound are not extensively published, its preparation is often a key step in the production of copper chromite catalysts. The general method involves the reaction of a copper(II) salt with a chromate or dichromate source.

Preparation of Uniform this compound Particles

A method for producing uniform, spherical, thorny particles of hydrated this compound involves homogeneous precipitation from a solution of copper nitrate (B79036) and ammonium (B1175870) dichromate in the presence of urea (B33335).[8]

Experimental Protocol:

-

Prepare a solution containing copper nitrate (Cu(NO₃)₂) and ammonium dichromate ((NH₄)₂Cr₂O₇) with a molar ratio of 2:1. The concentrations of the metal salts can range from 2.0x10⁻⁴ to 3.2x10⁻³ mol/dm³.

-

Add urea to the solution, with concentrations ranging from 0.1 to 1.25 mol/dm³.

-

Age the solution at 78 °C for several hours. This will result in the precipitation of uniform, spherical particles of hydrated this compound.

-

To obtain anhydrous this compound (CuCrO₄), the hydrated particles can be calcinated at 400 °C, which retains the particle morphology.[8]

Synthesis of Copper Chromite Catalyst from a this compound Precursor

Copper chromite (often referred to as Adkins catalyst) is a widely used hydrogenation catalyst and is typically produced by the thermal decomposition of a copper ammonium chromate complex, which is precipitated from a solution containing copper and chromate ions.

Experimental Protocol:

-

Dissolve 218 g of copper nitrate trihydrate in 800 cc of distilled water and warm to 70 °C.

-

Separately, prepare a solution of ammonium chromate by dissolving 126 g of ammonium dichromate in 600 cc of distilled water and adding 150 cc of 28% aqueous ammonia.

-

While stirring, pour the ammonium chromate solution in a thin stream into the warm copper nitrate solution.

-

A reddish-brown precipitate of copper ammonium chromate will form. Collect the precipitate by filtration and dry it at 110 °C.

-

Place the dried precipitate in a loosely covered nickel or porcelain container and heat in a muffle furnace at 350–450 °C for one hour. This decomposition step yields the copper chromite catalyst.[9]

Applications

This compound's primary applications stem from its biocidal and catalytic properties.

Wood Preservation

This compound is a component of chromated copper arsenate (CCA), a water-borne wood preservative used to protect wood from fungi, insects, and marine borers.[1] In this formulation, copper acts as the primary fungicide, while chromium helps to fix the chemical components to the wood.[1] Due to the toxicity of arsenic and chromium, the use of CCA-treated wood in residential applications has been restricted in many countries.[1]

Other Applications

-

Catalysis: As a precursor to copper chromite, it is integral to the production of catalysts used in various organic reactions, including hydrogenation.[10]

-

Pigments: Due to its reddish-brown color, it has been used as a pigment.

-

Textile Weatherproofing: It has been employed to protect textiles from microbial damage.

Toxicology and Safety

This compound is classified as a hazardous substance due to its toxicity, primarily attributed to the presence of hexavalent chromium and the inherent toxicity of copper at high concentrations.

| Hazard Classification | Description | Reference |

| Carcinogenicity | May cause cancer by inhalation. Classified as a Group 1 carcinogen by IARC (as a chromium (VI) compound). | [4][5][11] |

| Acute Oral Toxicity | Harmful if swallowed. | [4][5] |

| Skin Sensitization | May cause an allergic skin reaction. | [4][5] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [5] |

LD50/LC50 Data: Specific LD50 and LC50 values for this compound (CAS 13548-42-0) are not readily available in published literature and are often cited as "not available" in safety data sheets.[6][12][13] For the related compound, copper dichromate, a dermal LD50 in rabbits has been reported as 14 mg/kg.[14]

Handling Precautions: Due to its toxicity, handling of this compound requires stringent safety measures. This includes the use of personal protective equipment such as gloves, safety goggles, and respiratory protection to avoid skin contact, eye contact, and inhalation of dust.[5][6] Work should be conducted in a well-ventilated area or a fume hood.[6]

Potential Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by this compound have not been specifically elucidated in the scientific literature. However, the toxicological effects can be inferred from the known mechanisms of its constituent ions, hexavalent chromium [Cr(VI)] and copper(II) [Cu(II)]. The primary mechanism of toxicity for both ions involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.

Chromium (VI)-Induced Toxicity

Hexavalent chromium is a known human carcinogen.[4] Once inside the cell, Cr(VI) is reduced to its more reactive intermediate forms, Cr(V) and Cr(IV), and ultimately to the stable Cr(III). This reduction process generates ROS, which can damage cellular macromolecules.

Caption: Inferred signaling pathway for Chromium (VI) toxicity.

Studies have shown that Cr(VI) exposure can impact several key signaling pathways, including:

-

p53 Signaling Pathway: DNA damage caused by Cr(VI) can lead to the activation of the p53 tumor suppressor protein, which can trigger cell cycle arrest or apoptosis.[15]

-

MAPK Signaling Pathway: Oxidative stress from Cr(VI) reduction can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and can lead to apoptosis.[15]

-

NF-κB Signaling Pathway: Cr(VI) can induce the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses, which can also contribute to apoptosis.[16]

-

PI3K-Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, can be dysregulated by Cr(VI), contributing to its toxic effects.[15]

Copper (II)-Induced Toxicity

While an essential trace element, excess copper can be toxic, primarily through its ability to participate in Fenton-like reactions, generating ROS.

Caption: Inferred signaling pathway for Copper (II) toxicity.

Copper-induced oxidative stress can lead to:

-

Lipid Peroxidation: Damage to cell membranes.

-

Protein Oxidation: Impairment of enzyme function.

-

Mitochondrial Dysfunction: Leading to a decrease in cellular energy production and the initiation of apoptosis.

Recent studies have also shown that copper ions can activate Receptor Tyrosine Kinase (RTK) signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and MET, in a ligand-independent manner.[19] This can lead to the activation of downstream pathways like ERK and AKT, which are involved in cell proliferation and survival, but can also contribute to apoptosis under conditions of cellular stress.[19]

Conclusion

This compound (CAS No. 13548-42-0) is a compound with established industrial applications, particularly as a precursor for catalysts and as a component in wood preservatives. Its utility is counterbalanced by its significant toxicity, including carcinogenicity and skin sensitization, which necessitates careful handling and has led to restrictions in its use. While specific molecular pathways of this compound toxicity are not yet fully detailed, a strong understanding of the mechanisms of its constituent ions, copper and chromium, provides a basis for predicting its cellular effects. The primary mode of toxicity is likely through the induction of oxidative stress, leading to damage of DNA, proteins, and lipids, and the dysregulation of key signaling pathways such as p53, MAPK, NF-κB, and PI3K-Akt. Further research is warranted to elucidate the specific interactions of the intact this compound compound with cellular systems and to provide a more detailed understanding of its toxicological profile.

References

- 1. Chromated copper arsenate - Wikipedia [en.wikipedia.org]

- 2. ottokemi.com [ottokemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cupric chromate(VI) | CrCuO4 | CID 61646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Copper chromite - Wikipedia [en.wikipedia.org]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Copper chromite - Sciencemadness Wiki [sciencemadness.org]

- 11. This compound MSDS CasNo.13548-42-0 [m.lookchem.com]

- 12. Copper chromite - Safety Data Sheet [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. senturyreagents.com [senturyreagents.com]

- 15. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of NF-κB signaling pathway in hexavalent chromium-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Copper Nanoparticles Induced Genotoxicty, Oxidative Stress, and Changes in Superoxide Dismutase (SOD) Gene Expression in Cucumber (Cucumis sativus) Plants [frontiersin.org]

- 18. Cytotoxicity and Genotoxicity of Copper oxide Nanoparticles in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Copper (II) Ions Activate Ligand-Independent Receptor Tyrosine Kinase (RTK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

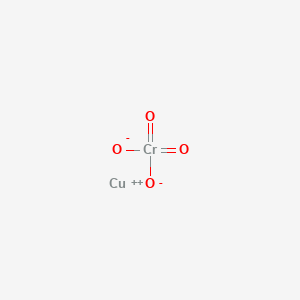

Molecular formula of copper(II) chromate.

An In-Depth Technical Guide to Copper(II) Chromate (B82759) for Researchers and Scientists

Introduction

Copper(II) chromate (CuCrO₄) is an inorganic compound notable for its applications as a fungicide, wood preservative, and mordant in dyeing processes.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and toxicological data, tailored for researchers, scientists, and professionals in drug development who may encounter or utilize chromium and copper compounds in their work. While not a therapeutic agent itself, understanding its properties and biological impact is crucial due to the significant roles of both copper and chromium in biological systems and toxicology.

Chemical Identity and Properties

Copper(II) chromate exists in a neutral form as well as several basic forms, which are combinations with copper(II) hydroxide.[1] The neutral form is a reddish-brown crystalline solid.[2] It is insoluble in water but soluble in acids.[1][2]

Quantitative Data Summary

The key identifiers and physicochemical properties of neutral copper(II) chromate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | CuCrO₄ | [1][] |

| Molecular Weight | 179.54 g/mol | [1][][4] |

| CAS Number | 13548-42-0 | [2][4] |

| Appearance | Reddish-brown crystalline solid | [1][2] |

| Melting Point | Decomposes above 400°C | [1][2][5] |

| Solubility | Insoluble in water; soluble in acids | [1][2] |

| Elemental Composition | Cu: 35.39%, Cr: 28.97%, O: 35.64% | [1] |

| Synonyms | Neutral cupric chromate, Copper chromate neutral, Chromic acid (H₂CrO₄) copper(2+) salt (1:1) | [1][5] |

Synthesis and Experimental Protocols

The synthesis of copper(II) chromate can be achieved through several methods, depending on whether the neutral or a basic form is desired.

Synthesis of Neutral Copper(II) Chromate

Neutral copper(II) chromate can be prepared by the reaction of copper(II) carbonate with an aqueous solution of sodium chromate and chromium(VI) oxide.[1]

Experimental Protocol:

-

Reagent Preparation: Prepare separate aqueous solutions of copper(II) carbonate (CuCO₃), sodium chromate (Na₂CrO₄), and chromium(VI) oxide (CrO₃).

-

Reaction: In a suitable reaction vessel, slowly add the sodium chromate and chromium(VI) oxide solutions to the copper(II) carbonate solution under constant stirring.

-

Precipitation: The reddish-brown precipitate of neutral copper(II) chromate will form.

-

Isolation: The precipitate is isolated via filtration.

-

Washing and Drying: Wash the collected solid with deionized water to remove soluble impurities and subsequently dry it in an oven at a controlled temperature.

References

A Comprehensive Technical Guide to the Physical Properties of Copper Chromate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of copper chromate (B82759) (CuCrO₄) powder. The information is curated for professionals in research and development who require precise and reliable data for their work. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and a visual representation of the synthesis and thermal decomposition pathway of copper chromate.

Quantitative Physical Properties

The physical properties of this compound powder are summarized in the table below. It is important to distinguish between copper (II) chromate and copper (II) chromite (CuCr₂O₄), as the latter is a common thermal decomposition product of the former. Both are included for clarity.

| Property | Copper (II) Chromate (CuCrO₄) | Copper (II) Chromite (Cu₂Cr₂O₅ or CuCr₂O₄) |

| Appearance | Reddish-brown crystalline solid or powder.[1][2][3] | Dusty black or green-black powder.[4] |

| Molecular Weight | 179.54 g/mol [1] | 231.54 g/mol (for CuCr₂O₄)[1] |

| Melting Point | Decomposes at approximately 400 °C.[1][2][3] | Decomposes at high temperatures.[4] |

| Boiling Point | Decomposes.[4] | Decomposes.[4] |

| Density | 4.77 g/cm³ at 25 °C.[5] | 5.4 g/cm³.[1][6] |

| Solubility in Water | Insoluble.[1][2][4] A value of 0.0020 mol/L at 25°C is also reported.[1][3] | Insoluble.[4] |

| Solubility in other Solvents | Soluble in acids.[1][2] | Insoluble in dilute acids.[6] |

| Crystal Structure | Tetragonal.[6] | Spinel structure.[6][7] |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound powder is essential for its application and safety handling. Below are detailed methodologies for key experiments.

Determination of Decomposition Temperature (Melting Point Apparatus)

The decomposition temperature of this compound is determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, sealed capillary tubes, mortar and pestle.

-

Procedure:

-

A small amount of the dry this compound powder is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powder to fill it to a height of 2-3 mm. The tube is then inverted and tapped gently to pack the powder at the sealed end.

-

The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10 °C/minute) to approach the expected decomposition temperature.

-

The heating rate is then reduced to 1-2 °C/minute to allow for precise observation.

-

The temperature at which the material begins to darken, shrink, or show signs of decomposition is recorded as the onset of decomposition. The temperature at which the substance is fully decomposed is also noted. The decomposition temperature is often reported as a range.

-

Determination of Bulk Density (According to ISO 60)

The apparent or bulk density of this compound powder can be determined using a standardized funnel method as outlined in ISO 60.

-

Apparatus: A funnel with a specified geometry, a cylindrical cup of known volume (e.g., 100 cm³), a stand to hold the funnel, and a balance.

-

Procedure:

-

The empty, clean, and dry cylindrical cup is weighed.

-

The funnel is set up on the stand at a specified height above the cup.

-

A sufficient quantity of the this compound powder is poured into the funnel, ensuring the funnel is always at least two-thirds full to maintain a constant head of pressure.

-

The powder is allowed to flow freely from the funnel into the cylindrical cup until it overflows.

-

The excess powder is carefully scraped off the top of the cup using a straight edge, without compacting the powder in the cup.

-

The filled cup is then weighed.

-

The bulk density is calculated by dividing the mass of the powder in the cup by the known volume of the cup.

-

Determination of Solubility

A qualitative and semi-quantitative assessment of the solubility of this compound powder can be performed as follows:

-

Apparatus: Test tubes, vortex mixer, analytical balance, volumetric flasks, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer).

-

Procedure for Qualitative Assessment:

-

A small, measured amount of this compound powder (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 5 mL of deionized water or dilute acid).

-

The test tube is sealed and agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand, and a visual inspection is made for any undissolved solid. The solution is observed for color, which may indicate some level of dissolution.

-

-

Procedure for Semi-Quantitative Assessment (for sparingly soluble substances):

-

A saturated solution is prepared by adding an excess of this compound powder to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of the dissolved copper or chromate ions in the clear supernatant is determined using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis for copper, or UV-Vis spectrophotometry for the chromate ion.

-

Crystal Structure Determination by X-Ray Diffraction (XRD)

The crystal structure of this compound powder is determined using X-ray powder diffraction.

-

Apparatus: X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation), a sample holder, and data analysis software.

-

Procedure:

-

A sufficient amount of the fine this compound powder is packed into the sample holder to create a flat, smooth surface.

-

The sample holder is placed in the diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared with standard diffraction databases (e.g., from the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present and determine the crystal structure.

-

Experimental Workflow: Synthesis and Thermal Decomposition of this compound

The following diagram illustrates a common laboratory workflow for the synthesis of a this compound precursor and its subsequent thermal decomposition to produce copper chromite. This process is relevant as copper chromite is a frequently used catalyst derived from this compound.

References

Solubility of Copper Chromate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of copper chromate (B82759) (CuCrO₄) in various solvents. The information is intended to support research and development activities where the dissolution or reaction of this compound is critical. This document details quantitative solubility data, explores its behavior in different solvent systems, and provides actionable experimental protocols for solubility determination.

Overview of Copper Chromate Solubility

This compound is a reddish-brown crystalline solid that is generally considered sparingly soluble in water. Its solubility is significantly influenced by the pH of the medium and the presence of complexing agents. While it exhibits low solubility in neutral aqueous solutions and most organic solvents, it is readily soluble in acidic and certain basic solutions due to chemical reactions.

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility | Ksp | Source |

| Water (H₂O) | 25 | 0.0020 mol/L | 3.6 x 10⁻⁶ | [1][2] |

| 0.341 g/L | ||||

| Ethanol (C₂H₅OH) | Not Specified | Soluble (Qualitative) | - | [2] |

| Methanol (CH₃OH) | Not Specified | Data not available | - | |

| Acetone (C₃H₆O) | Not Specified | Data not available | - | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | - | |

| Nitric Acid (HNO₃) | Not Specified | Soluble (Qualitative) | - | [3][4] |

| Sodium Hydroxide (NaOH) | Not Specified | Soluble (by reaction) | - | |

| Aqueous Ammonia (NH₃) | Not Specified | Soluble (by reaction) | - |

Solubility in Different Solvent Types

Aqueous Solubility

In pure water, this compound establishes a dissolution equilibrium:

CuCrO₄(s) ⇌ Cu²⁺(aq) + CrO₄²⁻(aq)

The low solubility product constant (Ksp) indicates that only a small amount of the solid will dissolve to form copper(II) and chromate ions in solution.

Acidic Solutions

This compound is soluble in acids, such as nitric acid.[3][4] The dissolution in acidic media is driven by the reaction of the chromate ion (a weak base) with H⁺ ions to form dichromate ions (Cr₂O₇²⁻) and other chromic species, shifting the dissolution equilibrium to the right.

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

References

The Genesis of a Workhorse Catalyst: An In-depth Technical Guide to the Early History and Discovery of Copper Chromite

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early history and discovery of copper chromite catalysts, a pivotal development in the field of chemical synthesis, particularly in the hydrogenation of organic compounds. We will explore the foundational experimental work, detail the original synthesis protocols, and present the initial findings on the catalytic activity of this remarkable class of materials.

Introduction: A Catalyst is Forged

The early 20th century saw a burgeoning need for robust and selective catalysts for the burgeoning chemical industry. While various metals had shown promise in hydrogenation reactions, the quest for a more versatile and stable catalyst was ongoing. Copper chromite emerged from this pursuit, demonstrating remarkable efficacy in the high-pressure hydrogenation of esters to alcohols, a transformation that was previously challenging to achieve efficiently.

The development of copper chromite catalysts is primarily credited to the pioneering work of Homer Adkins and his collaborators at the University of Wisconsin. Their systematic investigations in the 1930s laid the groundwork for the synthesis and application of what would become widely known as the "Adkins catalyst."[1] This catalyst, in its various formulations, proved to be highly effective for a range of reductions, including aldehydes, ketones, and esters.

Early Synthesis and Key Discoveries

The first preparations of active copper chromite catalysts involved the thermal decomposition of copper ammonium (B1175870) chromate (B82759). This method, however, was refined to improve catalyst activity and stability. A significant breakthrough was the incorporation of barium salts, which was found to stabilize the catalyst and prevent its reduction to less active forms.

Foundational Researchers and Their Contributions

-

Homer Adkins: A central figure in the development of copper chromite catalysts, Adkins, along with his students and colleagues, systematically explored various preparation methods and reaction conditions, establishing copper chromite as a cornerstone of high-pressure hydrogenation.

-

Wilbur Lazier: Lazier's earlier work on "chromite" catalysts for the hydrogenation of carbon monoxide provided a foundation for Adkins's research into copper-based chromite catalysts for organic compound hydrogenation.

-

Ralph Connor and Karl Folkers: As collaborators with Adkins, their contributions were instrumental in the detailed experimental work that elucidated the optimal preparation and application of these catalysts.

Quantitative Data Summary

The early evaluations of copper chromite catalysts focused on their efficiency in the hydrogenation of various organic substrates. The following tables summarize the key quantitative data extracted from the seminal 1932 publication by Connor, Folkers, and Adkins, showcasing the influence of preparation variables on catalyst activity.

Table 1: Effect of Ammonium Hydroxide Concentration on Catalyst Activity in the Hydrogenation of Ethyl Phenylacetate *

| Catalyst ID | Volume of NH4OH (28%) used in precipitation (mL) | Time for complete hydrogenation (min) |

| 31 KAF | 125 | 105 |

| 32 KAF | 75 | 120 |

| 33 KAF | 50 | 180 |

| 34 KAF | 20 | > 720 |

*Reaction Conditions: 0.5 mole ethyl phenylacetate, 10 g catalyst, 250 °C, 200-300 atm H₂.

Table 2: Comparison of Barium-Promoted vs. Unpromoted Copper Chromite Catalyst in the Hydrogenation of Ethyl Caprylate *

| Catalyst ID | Promoter | Time for complete hydrogenation (min) |

| 20 RAC | None | 180 |

| 22 RAC | Barium | 100 |

*Reaction Conditions: 0.5 mole ethyl caprylate, 10 g catalyst, 250 °C, 200-300 atm H₂.

Experimental Protocols

The following are detailed methodologies for the preparation of copper chromite catalysts as described in the foundational literature.

Preparation of Copper Chromite Catalyst (Method of Connor, Folkers, and Adkins, 1932)

This procedure describes the preparation of a highly active copper chromite catalyst by the decomposition of copper ammonium chromate.

Reagents:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Aqueous ammonia (B1221849) (28% NH₃)

-

Glacial acetic acid

Procedure:

-

Precipitation: A solution of 242 g of copper nitrate trihydrate in 500 mL of water is added with stirring to a solution of 126 g of ammonium dichromate in 500 mL of water, to which 150 mL of 28% aqueous ammonia has been added. The resulting precipitate of copper ammonium chromate is collected on a Büchner funnel and washed with 500 mL of water.

-

Drying: The precipitate is dried in an oven at 110 °C for 12 hours.

-

Decomposition: The dried copper ammonium chromate is decomposed in a large casserole by heating gently with a flame. The decomposition is an exothermic reaction that, once initiated, proceeds spontaneously.

-

Washing: The resulting black powder is washed by decantation with ten 200 mL portions of 10% acetic acid, followed by washing with ten 200 mL portions of water.

-

Final Drying: The catalyst is dried in an oven at 125 °C.

Preparation of Barium-Promoted Copper Chromite Catalyst

This method incorporates barium to enhance the stability of the catalyst.

Reagents:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Barium nitrate (Ba(NO₃)₂)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇)

-

Aqueous ammonia (28% NH₃)

-

Glacial acetic acid

Procedure:

-

Precipitation: A solution of 218 g of copper nitrate trihydrate and 26 g of barium nitrate in 800 mL of water at 70 °C is prepared. This solution is added with stirring to a solution of 126 g of ammonium dichromate in 600 mL of water containing 150 mL of 28% aqueous ammonia.

-

Drying, Decomposition, and Washing: The subsequent steps of drying, decomposition, and washing are carried out as described in section 4.1.

Visualizing Early Concepts: Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a plausible reaction pathway based on the early understanding of copper chromite catalysis.

Caption: Experimental workflow for the synthesis of copper chromite catalyst.

Caption: Workflow for barium-promoted copper chromite synthesis.

Caption: Proposed mechanism for ester hydrogenation on copper chromite.

Conclusion

The early investigations into copper chromite catalysts by Homer Adkins and his contemporaries marked a significant milestone in synthetic organic chemistry. Their meticulous experimental work not only introduced a highly effective and versatile catalyst but also established fundamental principles for catalyst preparation and optimization. The development of barium-promoted copper chromite, in particular, highlighted the importance of catalyst stability in high-pressure hydrogenations. The legacy of this foundational research continues to influence the design and application of heterogeneous catalysts in both academic and industrial settings.

References

An In-depth Technical Guide to the Core Characteristics of Copper Chromate

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental properties of inorganic compounds is paramount. This guide provides a detailed examination of copper chromate (B82759) (CuCrO₄), a compound with applications ranging from fungicides to catalysts. This document outlines its key chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into the biological signaling pathways its constituent ions can influence.

Core Properties and Data

Copper chromate, in its neutral form, is a reddish-brown crystalline solid. It is noteworthy that several basic copper chromates also exist, which are formed in combination with copper(II) hydroxide (B78521) and exhibit a range of colors from yellow to chocolate-brown.[1] The neutral form is insoluble in water but will dissolve in acids.[2][3] Upon heating to temperatures exceeding 400°C, it undergoes slow decomposition to form copper(II) chromite.[2][3]

Quantitative Data Summary

A summary of the key quantitative data for neutral copper(II) chromate is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | CuCrO₄ |

| Molecular Weight | 179.54 g/mol [1][4] |

| CAS Number | 13548-42-0[1][2] |

| Appearance | Reddish-brown crystalline solid[2][3] |

| Decomposition Temp. | > 400°C[2][3] |

| Water Solubility | 0.0020 mol/L at 25°C[2] |

| Solubility Product (Ksp) | 3.6 x 10⁻⁶ |

| Crystal System | Orthorhombic[1] |

| Space Group | Cmcm[1] |

| Lattice Parameters | a = 5.433 Å, b = 8.968 Å, c = 5.890 Å[1] |

| Density (calculated) | 4.155 g/cm³[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline common experimental protocols.

Synthesis of Copper(II) Chromate

Method 1: Precipitation from Copper(II) Carbonate

This method involves the reaction of a copper(II) salt with a soluble chromate in an aqueous solution.

-

Reactants : Copper(II) carbonate (CuCO₃), Sodium Chromate (Na₂CrO₄), and Chromium(VI) oxide (CrO₃).[1]

-

Procedure :

-

Prepare an aqueous solution of sodium chromate and chromium(VI) oxide.

-

Slowly add copper(II) carbonate to the chromate solution while stirring continuously.

-

The reddish-brown precipitate of copper(II) chromate will form.

-

The precipitate is then separated by filtration, washed with deionized water to remove soluble impurities, and dried in an oven at a controlled temperature.

-

Method 2: From Copper(II) Oxide

This protocol describes the synthesis via the reaction of copper(II) oxide with chromic acid.

-

Reactants : Copper(II) oxide (CuO) and Chromic Acid (H₂CrO₄) solution.

-

Procedure :

-

Suspend copper(II) oxide in water.

-

Slowly add a solution of chromic acid to the copper(II) oxide suspension with constant stirring.

-

The reaction mixture is heated gently to facilitate the formation of this compound.

-

The resulting reddish-brown crystalline product is isolated by filtration, washed, and dried.[3]

-

Analysis of this compound

Elemental Analysis

To determine the elemental composition of a this compound sample, atomic absorption (AA) spectroscopy or inductively coupled plasma (ICP) spectrometry can be employed.

-

Sample Preparation : A known mass of the this compound sample is digested in nitric acid.[1]

-

Instrumentation : The digested sample is diluted to a known volume and introduced into the AA or ICP instrument.

-

Analysis : The instrument measures the absorption or emission of light at characteristic wavelengths for copper and chromium, allowing for the determination of their concentrations.

Structural Analysis: X-ray Diffraction (XRD)

XRD is a powerful technique for confirming the crystal structure of the synthesized this compound.

-

Sample Preparation : A finely ground powder of the this compound sample is prepared.

-

Instrumentation : The powdered sample is placed in a sample holder within an X-ray diffractometer.

-

Data Collection : The sample is irradiated with monochromatic X-rays at various angles (2θ), and the diffraction pattern is recorded.

-

Analysis : The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard diffraction patterns for this compound to confirm its phase and crystal structure.

Signaling Pathways and Toxicological Mechanisms

The biological activity of this compound is primarily attributed to its constituent ions, copper (Cu²⁺) and chromate (CrO₄²⁻). Understanding their interaction with cellular signaling pathways is critical, especially in the context of drug development and toxicology.

Copper(II) Ion-Induced Receptor Tyrosine Kinase (RTK) Signaling

Copper(II) ions have been shown to activate Receptor Tyrosine Kinase (RTK) signaling pathways in a ligand-independent manner. This can lead to downstream cellular effects such as proliferation and migration.

Caption: Ligand-independent activation of RTK signaling by copper(II) ions.

Toxicological Pathway of Hexavalent Chromium

The chromate ion (containing hexavalent chromium, Cr(VI)) is a known carcinogen. Its toxicity is mediated by its uptake into cells and subsequent intracellular reduction, which generates reactive oxygen species (ROS) and DNA-damaging intermediates.

Caption: Cellular uptake and toxicological mechanism of hexavalent chromium.

Experimental Workflow Visualization

The following diagrams illustrate logical workflows for key experimental procedures involving this compound.

Workflow for Synthesis and Characterization

This diagram outlines the general steps involved from synthesis to the characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

Copper chromate vs copper chromite fundamental differences.

An In-depth Technical Guide to the Core Differences Between Copper Chromate (B82759) and Copper Chromite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper chromate and copper chromite are two distinct copper-chromium compounds that, despite their related nomenclature, possess fundamental differences in chemical structure, oxidation states, and functional applications. This compound (CuCrO₄) is a salt containing chromium in its +6 oxidation state, primarily used in applications such as wood preservation and as a pigment. In contrast, copper chromite (often represented as Cu₂Cr₂O₅ or CuCr₂O₄) is a mixed metal oxide with a spinel structure where chromium is in the +3 oxidation state. Its principal application is as a robust and versatile catalyst, most notably in hydrogenation reactions critical to organic synthesis and the pharmaceutical industry. This guide delineates these core distinctions, providing a technical overview of their properties, synthesis, and mechanisms of action.

Chemical Structure and Composition